

Pharmacological Properties of Gpbar-A: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Gpbar-A**

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Abstract

Gpbar-A is a potent and specific agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of the pharmacological properties of **Gpbar-A**, including its mechanism of action, signaling pathways, and in vitro and in vivo effects. The information is curated to support researchers and professionals in the fields of pharmacology and drug development in their exploration of GPBAR1 as a therapeutic target for metabolic and inflammatory diseases.

Introduction to Gpbar-A and GPBAR1

The G protein-coupled bile acid receptor 1 (GPBAR1) has emerged as a promising therapeutic target for a range of conditions, including type 2 diabetes, obesity, and inflammatory disorders. [1][2] GPBAR1 is activated by bile acids, which are endogenous signaling molecules.[2]

Gpbar-A is a synthetic, specific agonist of GPBAR1, designed to elicit the therapeutic effects of receptor activation with high potency and selectivity.[3] This document details the key pharmacological characteristics of **Gpbar-A**, providing essential data and experimental context for its scientific evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Gpbar-A**, providing a clear comparison of its activity on human and murine GPBAR1.

Table 1: In Vitro Potency of **Gpbar-A**

Cell Line	Receptor Species	Assay Type	Parameter	Value (μM)
HEK293	Human	CRE-luciferase reporter	EC50	0.019
HEK293	Mouse	CRE-luciferase reporter	EC50	0.13

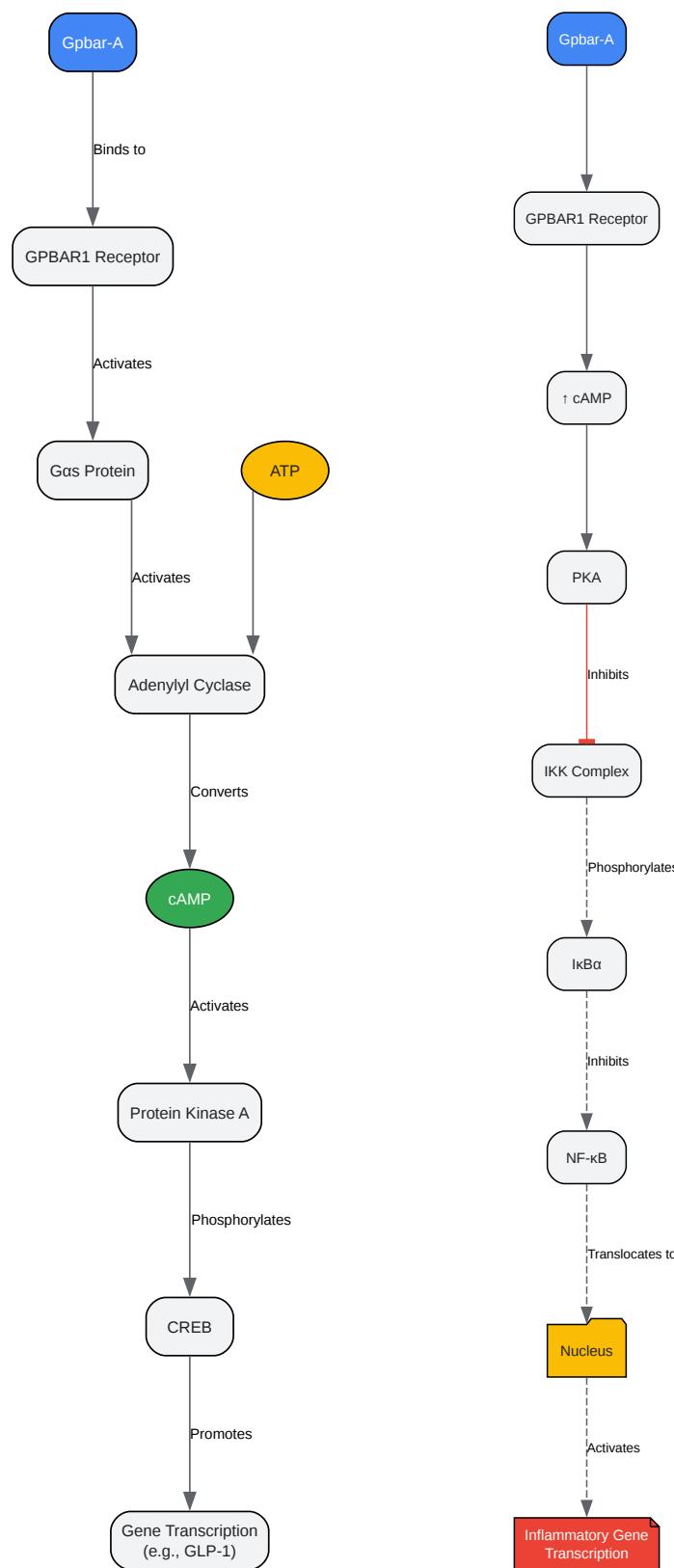
Data sourced from MedchemExpress. EC50 values represent the concentration of **Gpbar-A** required to elicit a half-maximal response in the respective assays.

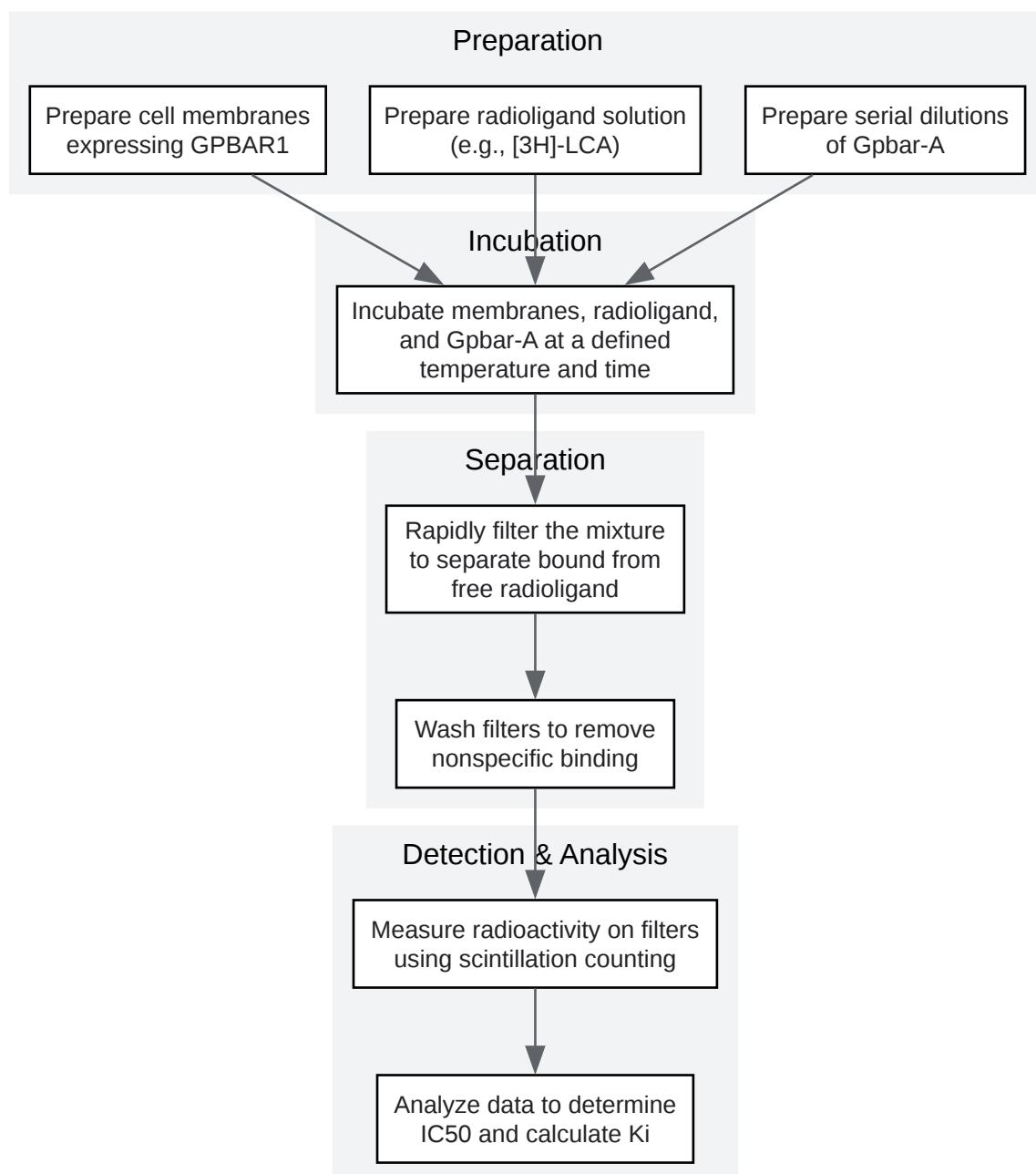
Signaling Pathways

Activation of GPBAR1 by **Gpbar-A** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the G_αs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^[3] Emerging evidence also suggests the involvement of β-arrestin pathways in GPBAR1 signaling, which can be agonist-dependent and lead to distinct downstream effects. Furthermore, activation of GPBAR1 has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G_s/cAMP Signaling Pathway

The canonical signaling pathway for GPBAR1 activation by **Gpbar-A** is depicted below. This pathway is central to many of the metabolic effects of GPBAR1 agonists, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion.





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